molecular formula C17H14ClN3OS2 B2766383 1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone CAS No. 894010-72-1

1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

Cat. No. B2766383
CAS RN: 894010-72-1
M. Wt: 375.89
InChI Key: LWKKHEDXYXUCOT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature and is known to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds have been synthesized through reactions involving similar structural motifs, displaying a range of biological activities. The synthesis often involves multi-step chemical reactions, leading to the formation of compounds with potential as antimicrobial and antifungal agents. For example, Sayed et al. (2003) described the synthesis of heterocyclic compounds with expected biological activity, highlighting the versatility of related chemical structures in synthesizing compounds with potential medicinal applications Sayed et al., 2003.

Anticancer and Antiangiogenic Agents

Certain derivatives of pyridazinones, a class of compounds related to the chemical structure , have been investigated for their anticancer and antiangiogenic properties. Kamble et al. (2015) synthesized and characterized a series of pyridazin-3(2H)-one derivatives, assessing their inhibitory effects on human cancer cell lines. Some compounds showed promising activity, indicating the potential of such derivatives in cancer therapy Kamble et al., 2015.

Antimicrobial and Fungicidal Activities

Thiazole derivatives, which share a common structural feature with the compound of interest, have been explored for their fungicidal activities. Bashandy et al. (2008) prepared and evaluated thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating their potential antimicrobial and fungicidal properties. This research suggests the importance of such compounds in developing new antimicrobial agents Bashandy et al., 2008.

Molecular Docking Studies

Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. Such studies help in the rational design of molecules with enhanced biological activities. Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized compounds, providing insights into their potential use as antimicrobial and antioxidant agents. This approach is significant in identifying promising candidates for further development Flefel et al., 2018.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-10-17(24-11(2)19-10)14-7-8-16(21-20-14)23-9-15(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKKHEDXYXUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

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